[(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
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Overview
Description
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is a complex organic compound often used in scientific research and various industrial applications. This compound is particularly known for its distinct structure featuring difluorinated benzodiazole rings which confer unique reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride involves multiple steps, typically beginning with the formation of the benzodiazole ring. One common method includes the reaction of ortho-diamines with formic acid under acidic conditions to yield benzodiazole. Subsequent fluorination at the 5 and 7 positions can be achieved using fluorinating agents such as Selectfluor. The ethylation and methylation steps involve alkylation reactions using appropriate alkyl halides under basic conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production generally scales up these laboratory procedures with optimizations for yield and purity. This may involve continuous flow reactions and the use of catalytic amounts of reagents to minimize costs and environmental impact. Purification steps often include crystallization or column chromatography to ensure the high purity required for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidative reactions, often facilitated by agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive reactions might employ reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: It is particularly susceptible to nucleophilic substitution due to the presence of the electron-deficient benzodiazole ring, with common reagents including sodium azide or thiols.
Common Reagents and Conditions
Reactions often utilize:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminium hydride, palladium catalysts
Nucleophiles: Sodium azide, thiols
Major Products Formed
The major products depend on the reaction type but can include various derivatives where functional groups are introduced at the benzodiazole ring or the alkyl chains.
Scientific Research Applications
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is utilized across several domains:
Chemistry: Its unique structure makes it a valuable probe in studying electron distribution and reactivity patterns in substituted benzodiazoles.
Biology: It is often used in biochemical assays to investigate enzyme interactions and binding mechanisms.
Medicine: Research explores its potential therapeutic roles, particularly due to its interaction with neurological receptors, hinting at applications in neuropharmacology.
Industry: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals.
Mechanism of Action
The mechanism by which (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exerts its effects is multifaceted:
Molecular Targets: It often interacts with enzymes and receptor proteins, modulating their activity.
Pathways Involved: In neuropharmacological contexts, it may influence neurotransmitter pathways, altering synaptic transmission and receptor activation.
Comparison with Similar Compounds
Compared to other benzodiazole derivatives, (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is distinguished by its difluorinated structure which enhances specific biological interactions and reactivity.
Similar Compounds
1H-benzotriazole
5-fluoro-1H-benzotriazole
6-chloro-1H-benzotriazole
Each of these similar compounds offers varying degrees of reactivity and specificity in scientific applications, yet (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride stands out for its unique balance of properties.
Properties
CAS No. |
2763741-49-5 |
---|---|
Molecular Formula |
C10H13Cl2F2N3 |
Molecular Weight |
284.1 |
Purity |
95 |
Origin of Product |
United States |
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